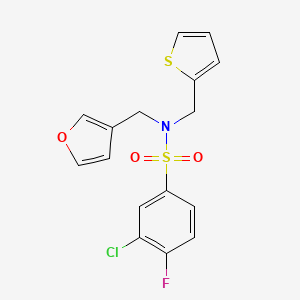
3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClFNO3S2 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
The compound's molecular formula is C17H15ClFNO3S with a molecular weight of 399.9 g/mol. It features a sulfonamide group, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClFNO₃S |
| Molecular Weight | 399.9 g/mol |
| CAS Number | 1428371-53-2 |
| Melting Point | Not Available |
| Density | Not Available |
Synthesis
The synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors. The process generally includes the formation of the furan and thiophene moieties followed by their coupling with the benzenesulfonamide framework.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. In vitro studies have shown that this compound displays activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.03 μg/mL |
| Pseudomonas aeruginosa | 0.06 μg/mL |
The compound's MIC values indicate that it is more effective than traditional antibiotics such as ampicillin and streptomycin, suggesting its potential as a new therapeutic agent in treating bacterial infections .
Antiviral Activity
Emerging data suggest that compounds with similar structural features may possess antiviral properties. For instance, derivatives containing furan and thiophene rings have been studied for their efficacy against viral pathogens, showing promising results in inhibiting viral replication mechanisms .
Table 2: Antiviral Activity Data
| Viral Strain | EC50 (μM) |
|---|---|
| Dengue Virus | 130.24 |
| HIV | 161.38 |
These findings support further exploration into the antiviral potential of this compound class .
The biological activity of sulfonamides typically involves inhibition of bacterial folic acid synthesis by targeting dihydropteroate synthase (DHPS). This mechanism is crucial for bacterial growth and survival, making it an effective target for antibiotic development.
Additionally, compounds like this compound may also exert effects on other intracellular targets, enhancing their therapeutic profile against resistant strains .
Case Studies
- Case Study on Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value lower than that of conventional antibiotics .
- Case Study on Antiviral Potential : Another investigation highlighted the compound's potential as an antiviral agent against Dengue Virus, showcasing its efficacy in cell cultures with an EC50 value indicating substantial potency .
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3S2/c17-15-8-14(3-4-16(15)18)24(20,21)19(9-12-5-6-22-11-12)10-13-2-1-7-23-13/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXZYFRRVHFAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













